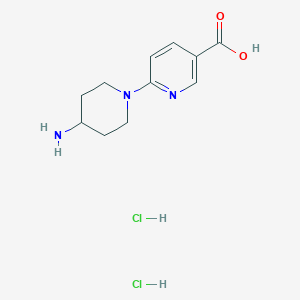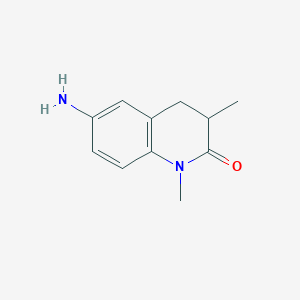
6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one
Overview
Description
Synthesis Analysis
While specific synthesis methods for “6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one” were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Scientific Research Applications
Synthesis and Biological Activity
- A series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones were synthesized to investigate their potency in inhibiting the Rho-kinase enzyme, which plays a significant role in arterial hypertension (Letellier et al., 2008).
- Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Photophysics and Molecular Logic Switches 3. The photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, including their solvatochromism, acidochromism, and solid-state fluorescence, were studied. These compounds can be interpreted as multilevel logic gates based on pH-dependent fluorescence (Uchacz et al., 2016).
Chemical Reactivity and Thermodynamic Properties 4. The synthesis, spectral analysis, and quantum chemical studies on the geometry, NBO, NLO, chemical reactivity, and thermodynamic properties of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile were conducted, revealing nonlinear optical behavior and potential sites for nucleophilic attack (Fatma et al., 2015).
Antitumor Activity 5. A quinoline derivative, TAS-103, displays antitumor activity in murine and human tumor models. TAS-103 was found to disrupt signal recognition particle (SRP) complex formation, providing new insights into its mechanism of action (Yoshida et al., 2008).
Synthesis and Application in Cascade Reactions 6. A copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade was used for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones, showing potential as topoisomerase-I inhibitors with significant anticancer activity (Hsueh et al., 2021).
properties
IUPAC Name |
6-amino-1,3-dimethyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-4,6-7H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWDBUYKDCAUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)N)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






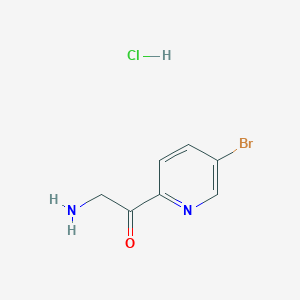


![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)
![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)

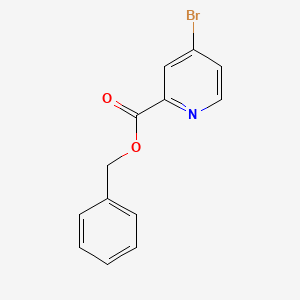
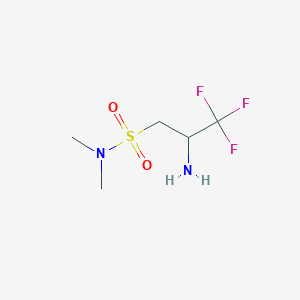
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
